1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Benzothiazole derivatives, like “1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one”, have been found to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with a variety of biochemical pathways, often leading to the inhibition of key enzymes or proteins .
Pharmacokinetics
Benzothiazole derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
Benzothiazole derivatives often result in the inhibition of key enzymes or proteins, leading to a disruption in cellular processes .
Action Environment
The action of “1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one” may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability, efficacy, and bioavailability of the compound .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Chemical Reactions Analysis
1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has shown its potential as an anti-tubercular agent, with promising in vitro and in vivo activity against Mycobacterium tuberculosis
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
Benzisothiazole: Exhibits various biological activities, including antiviral and antipsychotic properties
1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one stands out due to its unique combination of a benzothiazole ring and a piperazine moiety, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-4-5-15(21)19-6-8-20(9-7-19)17-18-16-13(3)10-12(2)11-14(16)22-17/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESEFXLIDWEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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